3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime
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Overview
Description
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H14Cl2N2O3S and its molecular weight is 433.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Oximes serve as intermediates in the synthesis of other chemical compounds, including heterocyclic compounds and aromatic derivatives. They are utilized in various synthesis reactions due to their ability to easily transform into amines, cyano and nitro compounds, carbonyl compounds, and more. Oximes with complex heterocyclic and aromatic substituents are used as intermediates in fine organic synthesis, indicating their utility in creating more complex molecules for research and industrial purposes (Musaev et al., 2020).
Catalytic Applications
Oximes also play a role as catalysts or reagents in organic synthesis reactions. For example, tetrabutylammonium chromate has been used as a mild oxidizing agent to convert oximes into their corresponding carbonyl compounds under aprotic conditions, demonstrating the catalytic utility of oximes in facilitating organic transformations (Pourali & Goli, 2006).
Molecular Rearrangements
Oximes undergo various molecular rearrangements, which are of interest in the study of organic reaction mechanisms. These rearrangements can lead to the synthesis of novel organic compounds with potential applications in materials science, pharmaceuticals, and more. For instance, rearrangements involving iminomethyl-1,2,3-triazoles demonstrate the versatility of oximes in synthetic organic chemistry (L'abbé et al., 1990).
Protective Groups
Oximes are used as protective groups for carbonyl compounds in synthetic organic chemistry. This application allows for the selective modification of molecules without affecting sensitive carbonyl groups, facilitating the synthesis of complex organic molecules with high specificity and yield (Rossiter & Dobbs, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in the biochemical pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, in soil, the herbicide methyl-N-(3,4-dichlorophenyl)-carbamate was transformed to 3,4-dichloroaniline, 3,3′,4, 4′-tetrachloroazobenzene, and other unidentified compounds . The rate of degradation was found to be slower than that of acylanilide herbicides .
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3S/c21-17-8-6-15(10-18(17)22)13-27-23-12-14-7-9-20(19(11-14)24(25)26)28-16-4-2-1-3-5-16/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHDPPDNORGEBI-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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